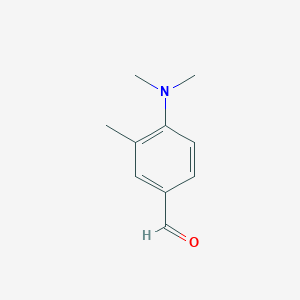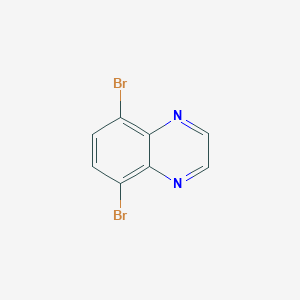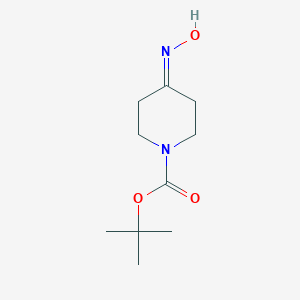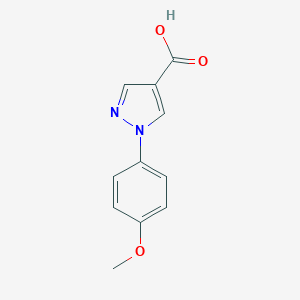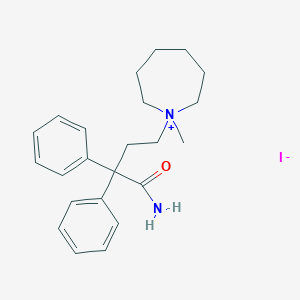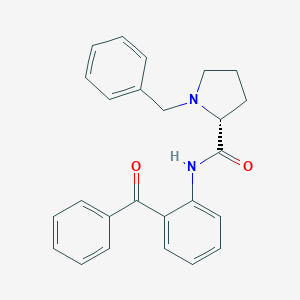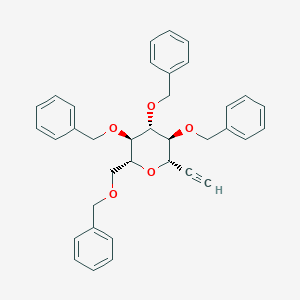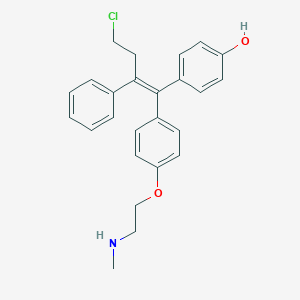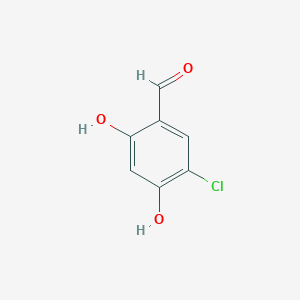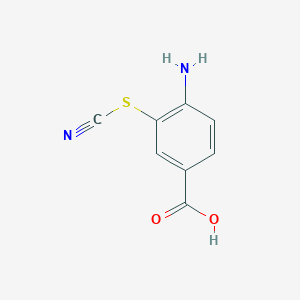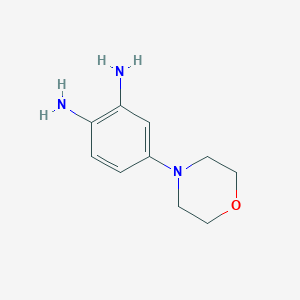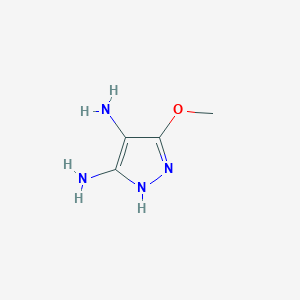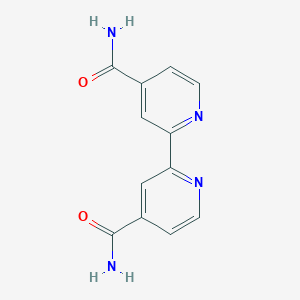
2,2'-Bipyridine-4,4'-dicarboxamide
概要
説明
2,2’-Bipyridine-4,4’-dicarboxamide is an organic building block . It’s a derivative of bipyridine, a class of compounds that are popular due to their potential applications in various fields .
Synthesis Analysis
New ruthenium complexes bearing bipyridine ligands with different substituents (propyl, hexyl, isobutyl, and benzyl) were synthesized and characterized by MS, NMR, FTIR, and UV/Visible spectroscopy . The synthesis utilizes commercially or readily available starting compounds and their direct N-alkylation, mostly using 1,3-propanesultone .Molecular Structure Analysis
The molecular structure of 2,2’-Bipyridine-4,4’-dicarboxamide is influenced by the parent scaffold, type of N-alkylation, number of quaternized nitrogen atoms, planarity, and counter ion . The exposed location of the N atoms in 4,4′-bipyridine facilitates the accommodation of bigger carboxylic acids and leads to higher conformational flexibility compared to 2,2′-bipyridine .Chemical Reactions Analysis
The chemical reactions of 2,2’-Bipyridine-4,4’-dicarboxamide involve the formation of new ruthenium complexes bearing bipyridine ligands . The electrochemical properties of the complexes have been investigated by cyclic voltammetry .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2’-Bipyridine-4,4’-dicarboxamide include its molecular formula C12H8N2O4, CAS Number: 6813-38-3, and molecular weight: 244.20 .科学的研究の応用
Cooperative Multipoint Recognition of Organic Dyes A study conducted by Liu et al. (2001) focuses on bis(beta-cyclodextrin)s linked by 2,2'-bipyridine-4,4'-dicarboxy tethers, which have been synthesized as cooperative multipoint-recognition receptor models. These compounds displayed enhanced binding abilities towards various organic dye molecules, illustrating their potential in molecular recognition applications (Liu, Chen, Li, Wada, & Inoue, 2001).
Solar Light Harvesting and Photovoltaic Applications Nazeeruddin et al. (1990) described the use of CN-bridged trinuclear Ru complexes, where 2,2'-bipyridine-4,4'-dicarboxylic acid acts as a ligand. These complexes exhibit potential in solar light harvesting and photovoltaic applications due to their high charge injection yields (Nazeeruddin, Liska, Moser, Vlachopoulos, & Grätzel, 1990).
Dye-Sensitized Solar Cells (DSC) Kuang et al. (2006) synthesized heteroleptic sensitizers using 2,2'-bipyridine-4,4'-dicarboxylic acid derivatives for thin film dye-sensitized solar cells. These sensitizers demonstrated high solar light harvesting capacity and conversion efficiency, contributing to advancements in DSC technology (Kuang, Ito, Wenger, Klein, Moser, Humphry-Baker, Zakeeruddin, & Grätzel, 2006).
Synthesis and Solid Form Exploration of Bipyridines Braun et al. (2021) explored the solid form landscape of bipyridine isomers, including 2,2'-bipyridine, to understand their crystal structure and interaction energy. This research aids in the development of materials with tailored physical and chemical properties (Braun, Hald, Kahlenberg, & Griesser, 2021).
Syntheses of Bipyridine Derivatives Janiak et al. (1999) reported on the syntheses of 5,5'-disubstituted 2,2'-bipyridines, indicating the versatility of 2,2'-bipyridine derivatives in creating functional ligands and materials (Janiak, Deblon, & Wu, 1999).
Application in Polyketone Preparation Guo et al. (2012) synthesized novel bipyridyl ligands, including 2,2'-bipyridine derivatives, and applied them as catalysts in the copolymerization process to prepare polyketone. This highlights the role of such compounds in polymer synthesis (Guo, Gao, Lv, & Ye, 2012).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-(4-carbamoylpyridin-2-yl)pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c13-11(17)7-1-3-15-9(5-7)10-6-8(12(14)18)2-4-16-10/h1-6H,(H2,13,17)(H2,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCNYHCXTYJJNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)N)C2=NC=CC(=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Bipyridine-4,4'-dicarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



